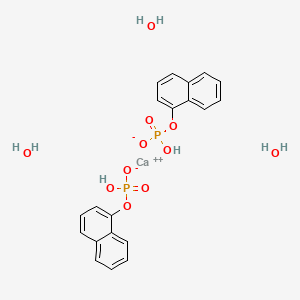

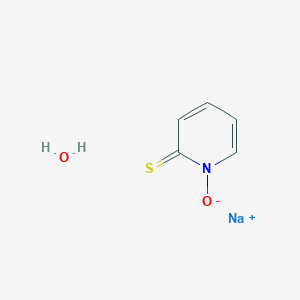

![molecular formula C6H4N2OS2 B1591307 4(1H)-one, 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidine CAS No. 31895-77-9](/img/structure/B1591307.png)

4(1H)-one, 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidine

Vue d'ensemble

Description

“2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

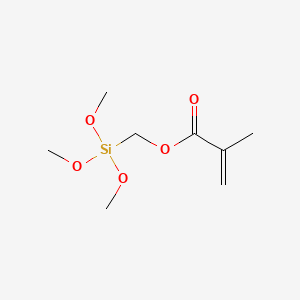

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .

Molecular Structure Analysis

The molecular structure of “2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” can be represented by the formula C4H5N3OS . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

A clean, green, efficient, and facile protocol was developed for the synthesis of a series of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones in water with good yield by the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .

Applications De Recherche Scientifique

Cellules Solaires Organiques

Le composé a été utilisé dans le développement de cellules solaires organiques (CSO). Il est l'un des éléments constitutifs de la création de nouveaux polymères π-conjugués et de petites molécules, qui ont considérablement contribué au développement rapide des CSO au cours des deux dernières décennies .

Applications Anticancéreuses

Certains dérivés du composé ont montré un potentiel dans les traitements anticancéreux. Par exemple, le 2-{[6-(1H-benzimidazol-2-yl)-3,5-diméthyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphényl)acétamide a démontré une forte affinité pour le site de liaison de l'inhibiteur de TrmD, ce qui est important dans les traitements anticancéreux .

Applications Antimicrobiennes

Le composé et ses dérivés ont également été utilisés dans des applications antimicrobiennes. Certains des dérivés synthétisés ont montré des résultats prometteurs dans les tests antimicrobiens .

Science des Matériaux

Dans le domaine de la science des matériaux, le composé a trouvé des applications grâce à ses propriétés diverses. Il a été utilisé dans le développement de nouveaux matériaux aux caractéristiques uniques .

Synthèse d'Autres Composés Chimiques

Le composé sert de synthon polyvalent dans la préparation d'autres composés chimiques tels que les thiéno[3,2-d]pyrimidine-7-carbonitriles et les thiéno[3,4-b]pyridine-7-carboxamides .

Applications Thérapeutiques

Le thiophène, un composant structurel du composé, s'est avéré posséder un large éventail de propriétés thérapeutiques. Il a été utilisé dans le développement de médicaments ayant des propriétés anti-inflammatoires, antipsychotiques, anti-arythmiques, anxiolytiques, antifongiques, antioxydantes, modulatrices des récepteurs des œstrogènes, antimitotiques, antimicrobiennes, inhibitrices des kinases et anticancéreuses .

Mécanisme D'action

Target of Action

It has been found to have broad-spectrum antibacterial activity , suggesting that it may target key proteins or enzymes in bacterial cells.

Mode of Action

Given its antimicrobial activity, it may interfere with essential biological processes in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication .

Biochemical Pathways

Considering its antimicrobial properties, it likely disrupts pathways crucial for bacterial growth and survival .

Pharmacokinetics

The pharmacokinetic properties of 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one suggest good traditional drug-like properties . .

Result of Action

Given its antimicrobial activity, it likely leads to the death of bacterial cells .

Analyse Biochimique

Biochemical Properties

2-Thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to exhibit broad-spectrum antibacterial activity by inhibiting bacterial enzymes . It interacts with cytochrome bd oxidase in Mycobacterium tuberculosis, inhibiting its function and thereby affecting the bacterial respiratory chain . Additionally, 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one has demonstrated antifungal activity by interacting with fungal enzymes, disrupting their metabolic processes .

Cellular Effects

The effects of 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Furthermore, 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one affects gene expression by modulating the activity of transcription factors and other regulatory proteins . In microbial cells, it disrupts cellular metabolism by inhibiting key enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This compound also interacts with DNA and RNA, affecting their synthesis and function . In cancer cells, 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one induces apoptosis by activating caspases and other apoptotic proteins . Additionally, it modulates gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

The stability and degradation of 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one in laboratory settings are critical for understanding its long-term effects. This compound has been shown to be relatively stable under standard laboratory conditions . Its degradation products can also exhibit biological activity, which may influence the overall effects observed in in vitro and in vivo studies . Long-term exposure to 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one has been associated with sustained inhibition of cellular functions and prolonged antimicrobial effects .

Dosage Effects in Animal Models

The effects of 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one vary with different dosages in animal models. At low doses, this compound exhibits potent antimicrobial and anticancer activities without significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of its biological targets .

Metabolic Pathways

2-Thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one affects metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered metabolite levels .

Transport and Distribution

The transport and distribution of 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it affects gene expression and DNA synthesis . Post-translational modifications and targeting signals play a role in directing 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one to specific subcellular compartments .

Propriétés

IUPAC Name |

2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS2/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDUJHZOLZGLMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1NC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588048 | |

| Record name | 2-Sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31895-77-9 | |

| Record name | 2-Sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

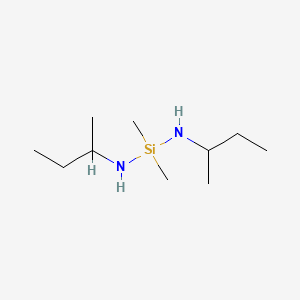

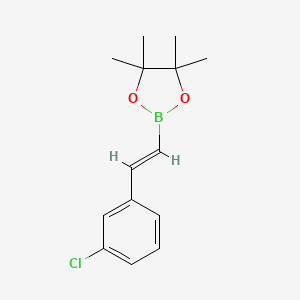

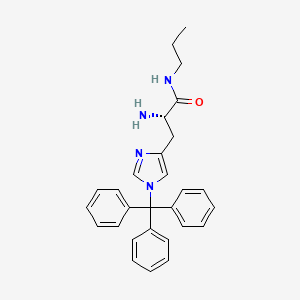

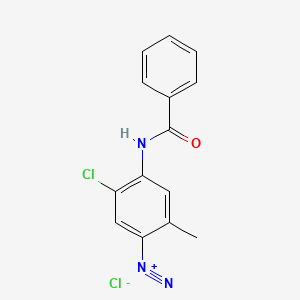

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

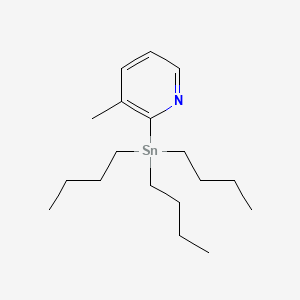

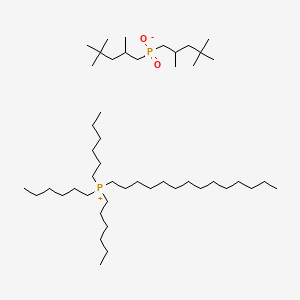

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.